Comprehensive Technical Guide on 3,5-Dichloro-1,6-naphthyridine: Physicochemical Profiling, Synthesis, and Orthogonal Reactivity
Comprehensive Technical Guide on 3,5-Dichloro-1,6-naphthyridine: Physicochemical Profiling, Synthesis, and Orthogonal Reactivity
Executive Summary
As a Senior Application Scientist in heterocyclic chemistry, I often encounter diazanaphthalenes that present both synthetic challenges and immense pharmacological potential. Among these, 3,5-dichloro-1,6-naphthyridine (CAS: 39588-73-3) stands out as a highly versatile, privileged scaffold[1].
The 1,6-naphthyridine core consists of two fused pyridine rings, creating an electron-deficient aromatic system[2]. The strategic placement of chlorine atoms at the 3- and 5-positions provides an exceptional platform for orthogonal functionalization. This whitepaper dissects the physicochemical properties, structural logic, and field-proven synthetic protocols required to leverage this compound in advanced drug discovery and materials science.
Physicochemical Properties & Safety Profile
Understanding the physical parameters of 3,5-dichloro-1,6-naphthyridine is critical for designing purification workflows and ensuring laboratory safety. The compound is a stable, albeit reactive, halogenated heterocycle[3].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 3,5-Dichloro-1,6-naphthyridine |
| CAS Registry Number | 39588-73-3[4] |
| Molecular Formula | C₈H₄Cl₂N₂[4] |
| Molecular Weight | 199.03 g/mol [3] |
| Physical State | Solid (typically white to off-white powder) |
| Purity Standard | ≥95% (HPLC/NMR validated)[3] |
| Chemical Stability | Stable under recommended temperatures and pressures[3] |
| Incompatible Materials | Strong oxidizing agents[3] |
| Hazard Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[3] |
Scientist's Insight on Handling: The presence of two basic nitrogen atoms makes this compound susceptible to protonation, while the halogenated positions are prone to nucleophilic attack. Dust generation must be avoided, as inhalation causes severe respiratory irritation[3]. Always execute reactions in a well-ventilated fume hood and store the material in a tightly closed container under inert gas to prevent degradation from ambient moisture.
Structural Chemistry & Reactivity Logic
The true value of 3,5-dichloro-1,6-naphthyridine lies in its orthogonal reactivity . The diazanaphthalene system is highly electron-deficient due to the inductive and resonance-withdrawing effects of the N1 and N6 nitrogens[2].
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The C5-Chlorine (Highly Electrophilic): Position 5 is ortho to the N6 nitrogen and para to the N1 nitrogen. This synergistic electron withdrawal makes the C5-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). Amines, alkoxides, and thiolates will preferentially attack here at room temperature or mild heating.
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The C3-Chlorine (Less Electrophilic): Position 3 is meta to the N1 nitrogen. It lacks the direct resonance activation present at C5. Consequently, the C3-Cl bond is largely inert to S_NAr under mild conditions but serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) once the C5 position has been functionalized.
Fig 1: Orthogonal reactivity logic of the 3,5-dichloro-1,6-naphthyridine scaffold for functionalization.
Synthetic Methodologies & Experimental Protocols
Historically, synthesizing 1,6-naphthyridines via the Skraup reaction on 4-aminopyridine was a violent, runaway process resulting in poor yields[2]. Modern approaches utilize cascade cyclizations or heteroaryl ditriflate intermediates to construct the core safely and efficiently[5]. To achieve the specific 3,5-dichloro substitution, the most reliable pathway involves the cyclization of a pre-functionalized pyridine to a 1,6-naphthyridin-5(6H)-one, followed by deoxychlorination[6].
Step-by-Step Protocol: Synthesis of 3,5-Dichloro-1,6-naphthyridine
This protocol describes the critical deoxychlorination step, converting 3-chloro-1,6-naphthyridin-5(6H)-one to the target dichloro compound.
Causality Check: Why use Phosphorus Oxychloride (POCl₃) with a catalytic amount of N,N-Dimethylformamide (DMF)? The lactam tautomer of the starting material is highly stable. DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent, a highly electrophilic species that rapidly activates the lactam oxygen. This prevents the reaction from stalling and suppresses the formation of unreactive protonated naphthyridine dimers.
Reagents Required:
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3-Chloro-1,6-naphthyridin-5(6H)-one (1.0 eq)
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Phosphorus oxychloride (POCl₃) (10.0 eq - acts as reagent and solvent)
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N,N-Dimethylformamide (DMF) (0.1 eq - catalyst)
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Anhydrous Toluene (optional co-solvent for scale-up)
Procedure:
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System Preparation: Purge a dry, 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar with Argon.
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Reagent Loading: Add 3-chloro-1,6-naphthyridin-5(6H)-one (10 mmol) to the flask. Carefully add POCl₃ (100 mmol) at room temperature. Safety Note: POCl₃ is highly corrosive and reacts violently with water.
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Catalyst Addition: Inject DMF (1 mmol) dropwise. An immediate color change (usually yellow to orange) indicates the formation of the active Vilsmeier complex.
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Thermal Activation: Heat the reaction mixture to 105 °C (reflux) for 4-6 hours. Monitor the reaction via LCMS. The starting material peak should completely disappear, replaced by the mass of the target compound (M+H = 199.0).
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Quenching (Critical Step): Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl₃. Do not evaporate to total dryness. Pour the resulting viscous oil slowly into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃.
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Expert Insight: Maintaining the pH between 7-8 during the quench is vital. If the solution becomes too acidic, the product will remain protonated in the aqueous phase. If it becomes too basic, you risk hydrolyzing the newly formed C5-Cl bond back to the lactam.
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Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield 3,5-dichloro-1,6-naphthyridine as an off-white solid.
Fig 2: Synthetic workflow for 3,5-dichloro-1,6-naphthyridine via deoxychlorination.
Pharmacological Relevance & Downstream Applications
The 1,6-naphthyridine scaffold is not just a structural curiosity; it is a profoundly impactful pharmacophore[1]. The nitrogen atoms are perfectly positioned to participate in hydrogen bonding with the hinge region of various kinases.
Derivatives synthesized from 3,5-dichloro-1,6-naphthyridine have shown significant promise in:
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Kinase Inhibition: Acting as ATP-competitive inhibitors in oncology targets.
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PDE III Inhibitors: Modulating cyclic AMP levels for cardiovascular indications[6].
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Receptor Ligands: Serving as high-affinity ligands for cannabinoid receptors (CB1/CB2)[1].
By utilizing the orthogonal reactivity discussed in Section 3, medicinal chemists can rapidly generate libraries of 3-aryl-5-amino-1,6-naphthyridines, fine-tuning both potency and pharmacokinetic properties.
References
- BLD Pharm. "39588-73-3 | 3,5-dichloro-1,6-naphthyridine". BLD Pharm Product Catalog.
- AK Scientific, Inc. "Safety Data Sheet: 3,5-Dichloro-1,6-naphthyridine". AK Scientific.
- American Chemical Society. "1,6-Naphthyridine". ACS Molecule of the Week Archive.
- ResearchGate. "Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review". ChemistrySelect.
- The Journal of Organic Chemistry. "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates". ACS Publications.
- National Institutes of Health (PMC). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications". Molecules.
